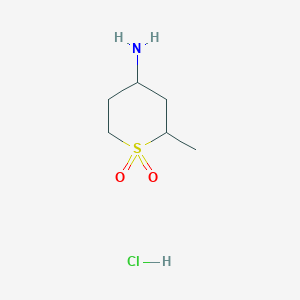

![molecular formula C4H5N3OS B2793087 N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine CAS No. 1937266-24-4](/img/structure/B2793087.png)

N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

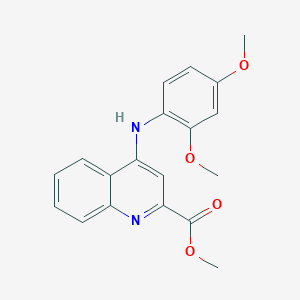

N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the CAS Number: 1937266-24-4 . It has a molecular weight of 143.17 . The IUPAC name for this compound is 4-(1-nitrosoethyl)-1,2,3-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine, has been achieved using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The InChI code for N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine is 1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications

Antimicrobial Agents

Compounds derived from 1,3,4-thiadiazole, such as N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine, have shown potent antimicrobial properties . These compounds have been synthesized and evaluated against various microbial strains, including E. coli , B. mycoides , and C. albicans . The antimicrobial activity is attributed to the thiadiazole moiety, which can interact with microbial enzymes and inhibit their growth.

Antinociceptive Agents

Research has indicated that 1,3,4-thiadiazole derivatives exhibit significant antinociceptive effects . These effects are observed in nociceptive pathways of the nervous system, providing relief from pain without the addictive risks associated with opioids. The compounds have been tested against mechanical, thermal, and chemical stimuli, showing promise as potential analgesics.

Anti-Inflammatory Agents

The thiadiazole scaffold, which includes N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine, has been associated with anti-inflammatory properties . This is particularly relevant in the design of new drugs that can manage inflammation without the side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agents

Thiadiazole derivatives are being explored for their potential anticancer activities . These compounds have been compared to reference drugs like amoxicillin and fluconazole, showing comparable antibacterial results and promising antifungal activity against strains like T. harzianum and A. niger .

Enzyme Inhibition

The novel scaffold of N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine has been utilized in the inhibition of specific pathways such as the interleukin-6 (IL-6)/JAK/STAT3 pathway . This is crucial in the development of targeted therapies for diseases where this pathway is dysregulated.

DNA Interaction Studies

1,3,4-Thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA) . Understanding these interactions is vital for the development of new drugs that can modulate DNA function, which is a key aspect in the treatment of genetic diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

(NE)-N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAQFVBWRUIGPQ-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B2793008.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)

![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline](/img/structure/B2793021.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)

![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)